molecular formula C6H10O3 B15321111 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde

4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde

Cat. No.: B15321111
M. Wt: 130.14 g/mol
InChI Key: UFQBJBMOYHPNEY-UHFFFAOYSA-N
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Description

4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde (CAS 1383482-51-6) is a versatile heterocyclic building block with the molecular formula C 6 H 10 O 3 and a molecular weight of 130.14 . This compound features both an aldehyde group and a hydroxyl group attached to the same carbon atom of a tetrahydropyran ring, making it a valuable scaffold in synthetic and medicinal chemistry. Its unique structure allows researchers to explore simultaneous multi-site functionalization, which is crucial for creating diverse chemical libraries and complex molecular architectures. The presence of two reactive oxygen-based functional groups on a single, stable ring system makes it particularly useful for developing novel polymers, ligands, and pharmaceutical intermediates. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions, typically cold-chain transportation and storage, are recommended to maintain its stability and purity .

Properties

IUPAC Name

4-hydroxyoxane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-6(8)1-3-9-4-2-6/h5,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQBJBMOYHPNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of tetrahydropyran derivatives. For instance, starting from tetrahydropyran-4-ol, selective oxidation can yield the desired aldehyde. The reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic oxidation using supported metal catalysts can be employed to achieve efficient conversion rates. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the output while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde exerts its effects involves its functional groups. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that participate in further transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Structural Analogues with Modified Functional Groups

The following compounds share the tetrahydropyran backbone but differ in substituents, leading to distinct chemical and physical properties:

Compound Name CAS Number Functional Groups Key Features Reference
4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde Not Provided -OH, -CHO High polarity due to aldehyde; participates in Schiff base formation.
1-(Tetrahydro-2H-pyran-4-yl)ethanone 5337-03-1 -COCH3 Ketone group enhances stability; lower reactivity compared to aldehyde.
Tetrahydropyran-4-yl-carboxylic acid 85064-61-5 -COOH Carboxylic acid enables salt formation; higher acidity (pKa ~4).
4-Methoxytetrahydro-2H-pyran-4-carbaldehyde Not Provided -OCH3, -CHO Methoxy group increases lipophilicity; reduced hydrogen bonding.
4-Hydroxytetrahydro-2H-pyran-4-carboxylic acid 50289-13-9 -OH, -COOH Dual functional groups enable diverse reactivity (e.g., esterification).

Key Observations :

  • The aldehyde group in this compound distinguishes it from ketone or carboxylic acid derivatives, offering unique reactivity in nucleophilic additions (e.g., Grignard reactions) .
  • Substitution of -OH with -OCH3 (as in 4-methoxy analogue) reduces polarity, impacting solubility and biological activity .
  • Carboxylic acid derivatives (e.g., CAS 50289-13-9) exhibit higher acidity and are often used in coordination chemistry or as building blocks for amide bonds .

Isomeric and Heterocyclic Variants

Compounds with similar heterocyclic frameworks but varying substituent positions or ring systems:

  • 3-Hydroxy-2-methyl-4H-pyran-4-one : A positional isomer with a methyl group at the 2-position. The shifted hydroxyl group alters tautomeric equilibria and metal-chelating properties compared to the target compound .
  • 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde : A pyridine-based analogue with a hydroxymethyl group. The aromatic nitrogen increases resonance stabilization, affecting redox behavior .

Q & A

Q. What are the common synthetic routes for preparing 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving carbonyl-containing precursors and hydroxylated intermediates. For example:
  • Route 1 : Reaction of γ-ketoaldehydes with diols under acidic catalysis (e.g., p-toluenesulfonic acid) to form the tetrahydropyran ring .
  • Route 2 : Oxidation of 4-hydroxytetrahydro-2H-pyran-4-methanol using mild oxidizing agents like pyridinium chlorochromate (PCC) to preserve the aldehyde group .
  • Key Conditions : Controlled temperature (0–25°C), anhydrous solvents (e.g., dichloromethane), and inert atmosphere to prevent aldehyde oxidation .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques :
  • NMR : 1^1H and 13^13C NMR to confirm the presence of the aldehyde proton (~9.8 ppm) and hydroxyl group (~2.5 ppm). The tetrahydropyran ring protons appear as multiplet signals between 3.0–4.5 ppm .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~3400 cm1^{-1} (O–H stretch) .
  • Mass Spectrometry : Molecular ion peak matching the molecular formula (C6_6H10_{10}O3_3, exact mass 130.14 g/mol) .

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